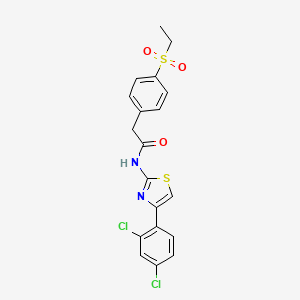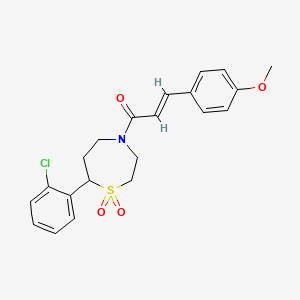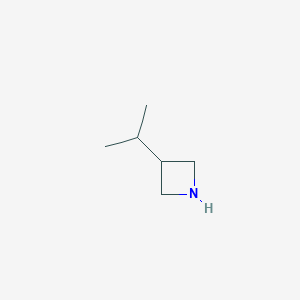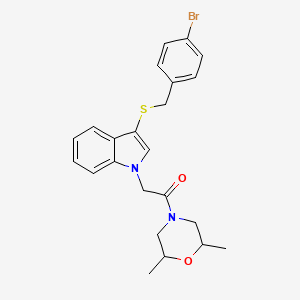
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride, also known as ®-5-METHYL-1,2,3,4-TETRAHYDRONAPHTHALEN-1-AMINE HCL, is a chemical compound with the CAS Number: 2250243-14-0 . It has a molecular weight of 197.71 . The compound is typically stored in an inert atmosphere at room temperature . It is a solid substance .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15N.ClH/c1-8-4-2-6-10-9 (8)5-3-7-11 (10)12;/h2,4,6,11H,3,5,7,12H2,1H3;1H/t11-;/m1./s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid substance . It is typically stored in an inert atmosphere at room temperature . The compound has a molecular weight of 197.71 .科学的研究の応用
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a tool for studying the biochemical and physiological effects of various compounds. It has also been used to study the effects of drugs on the nervous system and to study the mechanisms of action of various drugs. Additionally, this compound has been used to study the effects of various hormones on the body and to study the effects of various environmental factors on the body.
作用機序
The mechanism of action of 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is not fully understood, but it is believed to interact with various biochemical and physiological systems. It is believed to interact with the serotonin and dopamine systems, as well as with the endocannabinoid system. Additionally, it is believed to interact with various receptors, such as the 5-HT1A, 5-HT2A, and 5-HT3 receptors.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce anxiety and depression-like behavior in rodents. It has also been shown to reduce pain and inflammation. Additionally, it has been shown to reduce the effects of stress and to improve cognitive function.
実験室実験の利点と制限
One of the advantages of using 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride in laboratory experiments is that it is relatively easy to synthesize. Additionally, it is relatively stable and can be stored for long periods of time. However, one of the limitations of using this compound in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain experiments.
将来の方向性
There are a number of potential future directions for 5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride research. One potential direction is to further explore its effects on the endocannabinoid system and to study its effects on various receptors. Additionally, further research could be done to explore its effects on the nervous system and to study its effects on various hormones. Additionally, further research could be done to explore its effects on various environmental factors and its potential applications in drug development.
合成法
5-Methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is synthesized using a two-step reaction. The first step involves the reaction of 5-methyl-1,2,3,4-tetrahydronaphthalene with hydrochloric acid to form this compound. The second step involves the reaction of this compound with sodium hydroxide to form 5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine.
Safety and Hazards
This compound is labeled with the GHS07 pictogram, indicating that it can be harmful. The hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
特性
IUPAC Name |
5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N.ClH/c1-8-4-2-6-10-9(8)5-3-7-11(10)12;/h2,4,6,11H,3,5,7,12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZMYJYRNPJFPHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCC(C2=CC=C1)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-chlorophenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2910688.png)
![1-(2-Fluorophenyl)-3-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}urea](/img/structure/B2910689.png)




![4-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide](/img/structure/B2910700.png)

![Propan-2-yl 2-[5-[(4-chloro-3-nitrophenyl)sulfonylamino]-2-hydroxyphenyl]-4,4,4-trifluoro-3-oxobutanoate](/img/structure/B2910702.png)

![8-methoxy-3-phenethyl-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2910704.png)

![5-Methyl-7-[5-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2910709.png)

